molecular formula C10H11NO4 B14761482 6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin

6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin

Cat. No.: B14761482
M. Wt: 209.20 g/mol
InChI Key: DLQUOPDBUFBJLW-UHFFFAOYSA-N
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Description

6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin is an organic compound characterized by the presence of a nitroethenyl group attached to a tetrahydrobenzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin typically involves the reaction of a suitable precursor with nitroethene under controlled conditions. One common method involves the use of a bromonitroethene derivative, which undergoes a reaction with a tetrahydrobenzodioxin precursor in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzodioxin compounds .

Scientific Research Applications

6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin involves its interaction with molecular targets through its nitroethenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack, which can result in the modification of proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(2-nitroethenyl)phenol
  • 4-(2-Nitroethenyl)morpholine
  • 2-Nitroethylbenzene

Uniqueness

6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin is unique due to its tetrahydrobenzodioxin ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

6-(2-nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxine

InChI

InChI=1S/C10H11NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7,9-10H,5-6H2

InChI Key

DLQUOPDBUFBJLW-UHFFFAOYSA-N

Canonical SMILES

C1COC2C=C(C=CC2O1)C=C[N+](=O)[O-]

Origin of Product

United States

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